BenchChemオンラインストアへようこそ!

Tenofovir Disoproxil Fumarate

Renal Safety eGFR Chronic Hepatitis B

Sourcing Tenofovir Disoproxil Fumarate (TDF, CAS 202138-50-9) for your antiretroviral or HBV development pipeline? This first-generation nucleotide analog reverse transcriptase inhibitor prodrug remains a global cornerstone due to its robust, long-term efficacy data and extensive generic availability. Unlike its successor TAF, TDF offers a demonstrably lower risk of adverse lipid events and weight gain, making it the evidence-based, guideline-recommended, and cost-effective backbone for HIV treatment and PrEP in renal-healthy populations. Its unique activity against lamivudine-resistant HBV strains further secures its essential role in combating drug resistance. Choose TDF for its unmatched combination of clinical validation, strategic pharmacovigilance differentiation, and economic viability.

Molecular Formula C23H34N5O14P
Molecular Weight 635.5 g/mol
CAS No. 202138-50-9
Cat. No. B000773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Disoproxil Fumarate
CAS202138-50-9
Synonyms(R)-9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonomethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer
9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098
9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer
9-PMPA (tenofovir)
Disoproxil Fumarate, Tenofovir
Disoproxil, Tenofovir
Fumarate, Tenofovir Disoproxil
tenofovir
tenofovir disoproxil
tenofovir disoproxil fumarate
Viread
Molecular FormulaC23H34N5O14P
Molecular Weight635.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m1./s1
InChIKeyVCMJCVGFSROFHV-WZGZYPNHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilityIn water, 13.4 mg/mL at 25 °C

Tenofovir Disoproxil Fumarate (CAS: 202138-50-9) - Prodrug Overview & Clinical Positioning


Tenofovir Disoproxil Fumarate (TDF) is a nucleotide analog reverse transcriptase inhibitor (NRTI) and a first-generation oral prodrug of the active antiviral moiety tenofovir [1]. As a diester prodrug, TDF is bioactivated via intracellular conversion to tenofovir diphosphate, a competitive inhibitor of HIV-1 reverse transcriptase and Hepatitis B virus (HBV) DNA polymerase [2]. TDF remains a cornerstone of global antiretroviral therapy and HBV management due to its established long-term efficacy, extensive generic availability, and robust clinical guidelines support [1].

Why Direct Substitution of Tenofovir Disoproxil Fumarate with Newer Analogs Requires Quantitative Justification


Direct substitution of Tenofovir Disoproxil Fumarate (TDF) with its advanced prodrug analog, Tenofovir Alafenamide (TAF), is not a straightforward pharmaceutical equivalence due to significant and quantifiable divergences in systemic safety profiles and pharmacokinetic properties. Despite achieving equivalent antiviral efficacy against both HIV and HBV, the two prodrugs exhibit distinct risk profiles [1]. Notably, TAF is associated with a significantly higher risk of adverse lipid events and weight gain, while TDF demonstrates a greater risk of renal impairment and bone mineral density loss [2][3]. These differential safety signals, validated by large-scale pharmacovigilance analyses, underscore that the selection between these agents must be driven by quantitative risk stratification rather than simple drug class interchange [2].

Quantitative Differentiation Evidence: TDF vs. TAF in Key Safety & Stability Domains


Renal Safety Superiority: TAF vs. TDF Quantified by eGFR Preservation and Proteinuria Risk

Tenofovir Alafenamide (TAF) demonstrates significantly improved renal safety outcomes compared to Tenofovir Disoproxil Fumarate (TDF). A large-scale meta-analysis of 34 studies involving over 40,000 participants found that TAF-containing regimens were associated with a statistically significant increase in estimated glomerular filtration rate (eGFR) change compared to TDF-containing regimens [1]. This indicates better preservation of kidney function. A separate retrospective study in chronic Hepatitis B patients quantified this advantage, showing a net difference of +2.80 mL/min/1.73 m² in eGFR change favoring TAF after 12 months of treatment [2].

Renal Safety eGFR Chronic Hepatitis B Meta-analysis

Bone Mineral Density Preservation: TAF's Quantified Advantage Over TDF in Long-Term Therapy

Tenofovir Disoproxil Fumarate (TDF) is associated with a greater risk of bone mineral density (BMD) loss compared to Tenofovir Alafenamide (TAF). A head-to-head study in chronic Hepatitis B patients demonstrated a clear divergence in lumbar spine BMD changes over 12 months. While TAF-treated patients showed a mean increase of 0.56%, TDF-treated patients experienced a mean decrease of 0.47%, resulting in a net difference of 1.03 percentage points in favor of TAF [1]. This finding aligns with broader safety signal analyses from pharmacovigilance databases, where TDF shows a dramatically higher disproportionality signal for bone loss (ROR: 714; 95% CI: 685.49-743.68) compared to TAF's signal for osteonecrosis (ROR: 108.81; 95% CI: 106.25-111.43) [2].

Bone Mineral Density Osteoporosis Chronic Hepatitis B Safety

Comparative Prodrug Stability: TAF's Superior Intestinal Stability vs. TDF's Acid Lability

The chemical stability profiles of TDF and TAF differ significantly under gastrointestinal conditions, a key factor influencing their distinct pharmacokinetic properties. Stress degradation studies revealed that TAF is extensively degraded under acidic conditions and in simulated gastric fluid (SGF), necessitating administration in a fed state for stability [1]. In contrast, TDF's intrinsic stability was previously characterized, but its absorption is known to be limited by intestinal efflux transporters. Comparative analysis shows that while TAF exhibits greater plasma stability overall, both prodrugs are extensively metabolized, with TAF demonstrating greater stability in simulated intestinal fluid (SIF) and basic pH conditions compared to TDF [1][2].

Prodrug Stability Bioavailability Intestinal Absorption Formulation

Disproportionality Analysis of Adverse Events: Divergent Safety Signals in FAERS Database

A large-scale disproportionality analysis using the FDA Adverse Event Reporting System (FAERS) database reveals distinct and quantifiable safety signals for TDF and TAF. TDF was associated with a notable signal for renal disorders and product-related issues (product dose omission: ROR: 3.53; 95% CI: 3.22-3.87). Conversely, TAF was significantly associated with weight increase (ROR: 6.43; 95% CI: 5.93-6.96) and specific psychiatric disorders [1]. The analysis also highlighted divergent signals for bone-related adverse events, with TDF showing a strikingly high signal for bone loss (ROR: 714; 95% CI: 685.49-743.68) compared to TAF's signal for osteonecrosis (ROR: 108.81; 95% CI: 106.25-111.43) [1].

Pharmacovigilance FAERS Adverse Drug Reactions Safety Signals

Optimal Application Scenarios for Tenofovir Disoproxil Fumarate (TDF) Based on Evidence


First-Line Therapy in Renal-Healthy, Cost-Sensitive Populations

Given its well-documented efficacy and established safety profile in individuals without pre-existing renal impairment, TDF remains a cost-effective and guideline-recommended option for first-line HIV and HBV treatment [1]. The quantifiable renal and bone safety concerns with TDF, as detailed in Section 3, are clinically significant primarily in patients with baseline renal dysfunction or high long-term osteoporosis risk [2]. In renal-healthy populations where cost is a major driver, TDF offers an efficacious and economically viable solution.

HIV Pre-Exposure Prophylaxis (PrEP) in Populations at Low Renal Risk

The combination of TDF and emtricitabine is a globally recognized standard for HIV PrEP. The quantifiable renal safety advantage of TAF, as shown by eGFR preservation and reduced proteinuria [1], is particularly relevant for PrEP users who may have undiagnosed renal vulnerabilities. For healthy individuals with normal renal function and no other risk factors, TDF-based PrEP remains a highly effective and cost-effective option, as supported by extensive real-world data and international guidelines [2].

Management of Lamivudine-Resistant Hepatitis B Virus (HBV)

In vitro data confirms that tenofovir, the active moiety of TDF, demonstrates potent activity against lamivudine-resistant HBV strains [1]. This specific antiviral activity profile positions TDF as a critical therapeutic option in regions where lamivudine resistance is prevalent or for patients with documented resistance. The prodrug design of TDF ensures adequate intracellular delivery of tenofovir diphosphate to suppress viral replication in these resistant populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir Disoproxil Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.